molecular formula C8H10BrClN2O B6299230 2-(2-Bromo-phenoxy)-acetamidine CAS No. 2368871-81-0

2-(2-Bromo-phenoxy)-acetamidine

Cat. No.: B6299230
CAS No.: 2368871-81-0
M. Wt: 265.53 g/mol
InChI Key: YHXQGGUGBPRIJE-UHFFFAOYSA-N
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Description

2-(2-Bromo-phenoxy)-acetamidine is an organic compound that features a bromine atom attached to a phenoxy group, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-phenoxy)-acetamidine typically involves the reaction of 2-bromo-phenol with ethyl bromoacetate to form an intermediate, which is then converted to the acetamidine derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-phenoxy)-acetamidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and acetamidine groups can participate in redox reactions.

    Condensation Reactions: The compound can form larger molecules through condensation with other reactants.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(2-Bromo-phenoxy)-acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-phenoxy)-acetamidine is unique due to its combination of a bromophenoxy group and an acetamidine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXQGGUGBPRIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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